5,7-Dichloro-8-quinolyl 3,4-dimethylbenzoate
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Overview
Description
5,7-Dichloro-8-quinolyl 3,4-dimethylbenzoate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a quinoline ring substituted with chlorine atoms at positions 5 and 7, and a benzoate ester group attached to the 8-position of the quinoline ring. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-8-quinolyl 3,4-dimethylbenzoate typically involves the esterification of 5,7-dichloro-8-quinolinol with 3,4-dimethylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-8-quinolyl 3,4-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the quinoline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced quinoline compounds .
Scientific Research Applications
5,7-Dichloro-8-quinolyl 3,4-dimethylbenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-8-quinolyl 3,4-dimethylbenzoate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-8-quinolinol: A related compound with similar structural features but different functional groups.
5,7-Dichloro-8-quinolyl acetate: Another ester derivative with distinct chemical properties.
Uniqueness
5,7-Dichloro-8-quinolyl 3,4-dimethylbenzoate is unique due to its specific ester linkage and the presence of both chlorine atoms and methyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 3,4-dimethylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-10-5-6-12(8-11(10)2)18(22)23-17-15(20)9-14(19)13-4-3-7-21-16(13)17/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYMBDLKNMYROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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